N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
This compound features a benzimidazole moiety linked via a pentyl chain to a substituted thiazole carboxamide. The thiazole ring is substituted with a methyl group at position 2 and an isopropyl group at position 3. Its molecular formula is C20H25N5OS (MW: 399.51 g/mol), and it is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging the planar benzimidazole and the hydrophobic isopropyl group for binding .
Properties
Molecular Formula |
C20H26N4OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H26N4OS/c1-13(2)19-18(22-14(3)26-19)20(25)21-12-8-4-5-11-17-23-15-9-6-7-10-16(15)24-17/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
GSYIBAKJCXDSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole and thiazole rings through a pentyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
The benzimidazole and thiazole structures are known for their roles in developing anticancer agents. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that thiazole derivatives can inhibit specific kinases involved in cancer progression, making them valuable in cancer therapy .
Antiparasitic Properties
Benzimidazole derivatives are also recognized for their antiparasitic activities. The structural components of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide may enhance its efficacy against parasitic infections, similar to other well-known benzimidazole-based drugs .
Anti-inflammatory Effects
Research has shown that compounds containing thiazole rings exhibit anti-inflammatory properties by inhibiting various inflammatory mediators. The potential of this compound to modulate inflammatory pathways could be explored further to develop new anti-inflammatory therapies .
Synthesis and Mechanisms of Action
Synthesis
The synthesis of this compound can be achieved through several methodologies involving the reaction of benzimidazole and thiazole derivatives with appropriate side chains. Various synthetic routes can optimize yield and purity, which are crucial for biological testing.
Mechanisms of Action
The mechanisms by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, compounds with similar structures have been shown to inhibit kinases like CK1δ, which plays a role in cell proliferation and survival .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Dorsch et al. (2023) | Identified benzimidazole derivatives with enhanced antihypertensive activity | Suggests potential for cardiovascular applications |
| Leban et al. (2007) | Demonstrated NFκB inhibition by related thiazole compounds | Indicates possible anti-inflammatory applications |
| Makovec et al. (2010) | Found heterocyclic amidines effective against IL-1b production | Supports exploration for inflammatory disease treatments |
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This leads to the disruption of cellular processes such as mitosis, ultimately causing cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs (benzimidazole, thiazole, or carboxamide) and are compared below:
Comparative Analysis of Pharmacological Properties
Binding Affinity and Selectivity
- Compound 9c () demonstrated strong α-glucosidase inhibition (IC50 ~12 µM), attributed to bromophenyl’s halogen bonding. In contrast, the target’s isopropyl group may favor hydrophobic interactions over polar contacts .
- Firzacorvirum ’s thiadiazinane-thiazole framework shows antiviral efficacy against RNA viruses, suggesting structural features critical for viral protease inhibition .
Physicochemical Properties
Research Findings and Mechanistic Insights
- Docking Studies : In , Compound 9c binds to α-glucosidase’s active site via bromophenyl-thiazole interactions. The target compound’s isopropyl group may occupy a hydrophobic subpocket, reducing competitive inhibition but improving specificity .
- Metabolic Stability : Thiazole-containing compounds (e.g., Firzacorvirum ) exhibit resistance to cytochrome P450 oxidation, a trait likely shared by the target compound due to its methyl/isopropyl shielding .
- Toxicity : Benzimidazole derivatives with long alkyl linkers (e.g., pentyl) show reduced off-target effects compared to shorter-chain analogs in preclinical models .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide, with the CAS number 1574401-18-5, is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 370.5 g/mol. Its structure incorporates a benzimidazole moiety linked to a thiazole ring, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1574401-18-5 |
| Molecular Formula | C20H26N4OS |
| Molecular Weight | 370.5 g/mol |
The biological activity of this compound is hypothesized to be linked to its structural components, particularly the benzimidazole and thiazole rings. These rings are known for their interactions with various biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and thiazole structures exhibit antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans . The specific compound under discussion may share similar mechanisms due to structural similarities.
In Vitro Studies
In vitro assays evaluating the cytotoxicity of similar compounds have shown promising results. For example, compounds designed with a benzimidazole-thiadiazole hybrid structure demonstrated low toxicity against normal fibroblast cell lines while exhibiting significant antimicrobial activity . This suggests that this compound may also possess a favorable safety profile.
Research Findings
Recent investigations into thiazole derivatives reveal their broad spectrum of biological activities:
- Antitumor Activity: Some thiazole compounds have been reported to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Properties: Compounds with similar structures have shown effectiveness in reducing inflammation markers in preclinical models.
- Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of specific enzymes such as protein tyrosine phosphatase (PTP1B), which plays a role in metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
